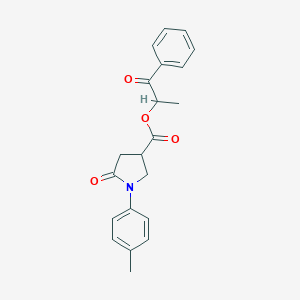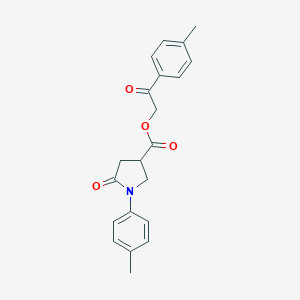
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, also known as PMP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PMP-3 belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound may also act by modulating the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential as an antidepressant and anxiolytic agent.
実験室実験の利点と制限
One advantage of using 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potential as a therapeutic agent. This compound has been shown to exhibit various pharmacological activities, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. One area of research could focus on determining the exact mechanism of action of this compound. Another area of research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to determine the safety and efficacy of this compound as a therapeutic agent in vivo.
合成法
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can be synthesized using various methods, including the reaction of 1-phenylpropan-2-one with 4-methylphenylhydrazine to form 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-carbaldehyde, which is then reacted with ethyl acetoacetate to form this compound. Another method involves the reaction of 1-phenylpropan-2-one with 4-methylphenylhydrazine to form 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, which is then esterified with ethyl chloroformate to form this compound.
科学的研究の応用
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells. Additionally, this compound has been studied for its potential as an antidepressant and anxiolytic agent.
特性
分子式 |
C21H21NO4 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
(1-oxo-1-phenylpropan-2-yl) 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-14-8-10-18(11-9-14)22-13-17(12-19(22)23)21(25)26-15(2)20(24)16-6-4-3-5-7-16/h3-11,15,17H,12-13H2,1-2H3 |
InChIキー |
OYWKZHODBZBEOG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271134.png)











